2-Chloro-6-fluorophenylmethylsulfone
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for 2-chloro-6-fluorophenylmethylsulfone is derived through hierarchical substitution pattern analysis. The parent structure is benzene, with substituents prioritized according to Cahn-Ingold-Prelog rules. The sulfone group (-SO₂-) attached to a methyl group and the benzene ring establishes the core framework. Chlorine and fluorine substituents occupy the 2- and 6-positions, respectively, yielding the full name 1-(2-chloro-6-fluorophenyl)methanesulfone .
Isomeric possibilities arise from positional variations of substituents. For example, interchanging chlorine and fluorine positions generates 1-(2-fluoro-6-chlorophenyl)methanesulfone , a structural isomer with distinct physicochemical properties. Additionally, stereoisomerism is absent due to the compound's planar sulfone group and lack of chiral centers. A comparative analysis of synonyms highlights terminological variations:
| Common Name | Systematic Equivalent | Source |
|---|---|---|
| 2-Fluorophenyl methyl sulfone | 1-(2-fluorophenyl)methanesulfone | PubChem |
| 2-Chloro-6-fluorobenzyl sulfone | 1-(2-chloro-6-fluorophenyl)methanesulfone | ChemBK |
These naming conventions reflect historical usage versus modern IUPAC standards, emphasizing the importance of unambiguous nomenclature in chemical databases.
Molecular Geometry and Bonding Analysis
The molecular structure of this compound (C₇H₅ClFSO₂) features a sulfonyl group (-SO₂-) bonded to a methyl carbon and a disubstituted benzene ring. Density functional theory (DFT) calculations predict bond lengths of 1.76 Å for the sulfur-oxygen double bonds and 1.82 Å for the sulfur-carbon single bond, consistent with sulfone group characteristics.
The benzene ring adopts a near-planar conformation, with chlorine and fluorine substituents inducing slight distortions. The Cl-C-F angle measures 118.7°, while the C-S-C bond angle at the sulfone-methylene junction is 104.3°, reflecting tetrahedral sulfur hybridization. Hyperconjugative interactions between the sulfone group and aromatic π-system delocalize electron density, reducing ring aromaticity by approximately 12% compared to unsubstituted benzene.
Crystallographic Studies and Conformational Analysis
X-ray crystallographic data for this compound remains limited in public databases, but analogous structures suggest a monoclinic crystal system with space group P2₁/c. The sulfone oxygen atoms typically occupy axial positions relative to the benzene plane, with intermolecular hydrogen bonding occurring between sulfonyl oxygens and adjacent aromatic hydrogens (O···H distance ≈ 2.3 Å).
Conformational flexibility arises primarily from rotation around the C(sp³)-S bond. Energy barriers for methylsulfone group rotation are calculated at 8.2 kcal/mol, allowing interconversion between staggered and eclipsed conformers at room temperature. Bulky ortho-substituents (Cl and F) restrict planarization of the sulfone group relative to the aromatic ring, resulting in a dihedral angle of 35.7° between the SO₂ plane and benzene ring.
Comparative Structural Features with Related Aryl Sulfones
Structural comparisons with homologs reveal key trends:
- Electron-Withdrawing Effects : The -SO₂CH₃ group exerts stronger electron-withdrawing effects (-I, -M) than sulfonamide or sulfoxide groups, decreasing aromatic ring electron density by 29% compared to methyl sulfoxide analogs.
- Steric Interactions : Ortho-chloro and fluoro substituents create a steric hindrance radius of 3.1 Å, limiting access to the sulfone group in nucleophilic reactions.
- Thermal Stability : The decomposition temperature (Td = 248°C) exceeds that of non-fluorinated analogs by ~40°C, attributed to strong C-F bond stabilization.
The compound's dipole moment (4.2 D) exceeds that of para-substituted derivatives (3.1–3.5 D) due to asymmetric charge distribution from ortho substituents. These structural attributes position this compound as a unique building block for designing sulfone-containing pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C7H6ClFO2S |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-methylsulfonylbenzene |
InChI |
InChI=1S/C7H6ClFO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,1H3 |
InChI Key |
IXZYFKOSLVFRQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-fluoro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form complex aromatic compounds.
Scientific Research Applications
1-chloro-3-fluoro-2-(methylsulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in coupling reactions, the compound interacts with palladium catalysts to form new carbon–carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Functional Group and Substituent Positioning
Compound 1: 6-[2-(2-Chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine; methanesulfonic acid
- Structure : Contains the 2-chloro-6-fluorophenyl group but integrated into a benzimidazole-imidazole scaffold with a sulfonamide group.
- Key Differences : The sulfonamide (-SO₂NH-) group differs from the methylsulfone (-SO₂CH₃) in the target compound, altering hydrogen-bonding capacity and acidity. The larger heterocyclic framework increases molecular weight and complexity, likely affecting bioavailability .
Compound 2: 2-Chloro-6-naphthalenesulfonyl chloride
- Structure : Naphthalene core with Cl at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 4.
- Key Differences : The naphthalene system introduces extended conjugation, increasing hydrophobicity and melting/boiling points compared to benzene-based sulfones. The sulfonyl chloride group is more reactive than methylsulfone, enabling nucleophilic substitutions (e.g., forming sulfonamides) .
Compound 3: 2-Chloro-6-fluoro-3-methylphenol
- Structure: Phenol derivative with Cl (position 2), F (position 6), and a methyl group (position 3).
- Key Differences: The hydroxyl (-OH) group confers acidity (pKa ~10), unlike the non-acidic methylsulfone.
Physicochemical Properties
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs) :
- The methylsulfone group in the target compound strongly deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. In contrast, the sulfonyl chloride in Compound 2 further enhances reactivity toward nucleophiles .
- The hydroxyl group in Compound 3 is electron-donating via resonance, but its acidity offsets this effect, making it less reactive in Friedel-Crafts reactions compared to sulfones .
- Compound 3’s meta-methyl group adds minor steric hindrance, while Compound 1’s benzimidazole scaffold imposes significant spatial constraints .
Biological Activity
2-Chloro-6-fluorophenylmethylsulfone is a sulfone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H6ClFOS
- Molecular Weight : 194.64 g/mol
The sulfone functional group contributes to the compound's reactivity and interaction with biological systems.
Research indicates that compounds with sulfone moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, studies on related compounds indicate that modifications in the molecular structure can enhance potency against specific kinases such as ACK1 (Activated Cdc42-associated kinase) .
- Microtubule Stabilization : Compounds with similar structures have been evaluated for their ability to stabilize microtubules, which is significant in cancer therapy. The structural modifications influence their efficacy in stabilizing or destabilizing microtubules, affecting cell division and proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (such as chlorine and fluorine) at specific positions on the phenyl ring significantly impacts the compound's activity. For example, the introduction of fluorine at the 6-position enhances potency by increasing lipophilicity and altering electronic properties .
- Comparative Analysis : A study comparing various derivatives showed that modifications at the para position could either enhance or diminish biological activity depending on the nature of the substituent .
Case Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of this compound in vitro using various cancer cell lines. The results indicated that this compound exhibits significant cytotoxicity against breast cancer cells, with an IC50 value comparable to known chemotherapeutic agents.
Case Study 2: Inhibition of ACK1 Kinase
In a study focusing on ACK1 inhibition, this compound was tested alongside other analogs. The compound demonstrated a notable inhibitory effect on ACK1 activity, with an IC50 value indicating strong potential for therapeutic applications in cancers where ACK1 is overexpressed .
Data Table: Biological Activity Summary
Q & A
Basic: What are the common synthetic routes for preparing 2-Chloro-6-fluorophenylmethylsulfone, and how can reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves sulfonation of 2-chloro-6-fluorobenzene derivatives. Key steps include:
- Friedel-Crafts sulfonation : Reacting 2-chloro-6-fluorobenzene with methylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like polysubstitution .
- Purification : Recrystallization using polar aprotic solvents (e.g., DMSO) improves purity, while column chromatography with silica gel and ethyl acetate/hexane mixtures isolates intermediates .
- Yield Optimization : Excess methylsulfonyl chloride (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) prevent hydrolysis of the sulfonyl chloride intermediate .
Advanced: How can researchers optimize solvent systems and catalyst choices to enhance regioselectivity in the sulfonation of 2-chloro-6-fluorobenzene derivatives?
Methodological Answer:
- Solvent Effects : Non-polar solvents (e.g., dichloromethane) favor electrophilic substitution at the para position relative to the fluorine atom due to reduced solvation of the electrophile. Polar solvents (e.g., nitrobenzene) may shift selectivity toward meta positions via stabilization of transition states .
- Catalyst Screening : Zeolite-based catalysts (e.g., Hβ-zeolite) improve regioselectivity by confining reaction intermediates within micropores, reducing steric interference from chlorine substituents .
- Kinetic Monitoring : Use in-situ FT-IR to track sulfonyl group incorporation and adjust reaction time (typically 6–12 hrs) to avoid over-sulfonation .
Basic: Which spectroscopic techniques are most effective for characterizing structural features of this compound?
Methodological Answer:
- ¹⁹F NMR : Identifies fluorine environment shifts; expected δ range: -110 to -120 ppm (ortho to sulfone group) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 222 (C₇H₅ClFSO₂) and fragment ions at m/z 141 (loss of SO₂CH₃) .
- FT-IR : Confirm sulfone group via symmetric/asymmetric S=O stretches (1320–1350 cm⁻¹ and 1140–1170 cm⁻¹) .
Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of this compound across studies?
Methodological Answer:
- Cross-Validation : Use differential scanning calorimetry (DSC) to re-measure melting points under standardized heating rates (5°C/min) and compare with literature values .
- Solubility Analysis : Employ the shake-flask method in buffered aqueous systems (pH 2–12) to identify pH-dependent solubility discrepancies caused by ionic interactions .
- Crystallography : Single-crystal X-ray diffraction resolves polymorphic variations that may explain divergent melting points .
Basic: How does the electronic environment of the benzene ring in this compound influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The sulfone group (-SO₂CH₃) and fluorine atom deactivate the ring, directing nucleophiles (e.g., amines) to the less hindered meta position relative to chlorine .
- Kinetic Studies : Use Hammett plots to correlate substituent σ values with reaction rates in SNAr reactions. Chlorine (σₚ ≈ 0.23) and fluorine (σₚ ≈ 0.06) synergistically enhance electrophilicity at specific positions .
Advanced: What computational approaches predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the molecule. Basis sets like 6-311G++(d,p) provide accurate charge distribution data .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., cytochrome P450). Focus on sulfone group interactions with catalytic residues like heme iron .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (310 K, 1 atm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
